N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with:
- A thioether-linked 2-oxoethyl group bearing a 4-(4-chlorophenyl)piperazine moiety.
- A cyclobutanecarboxamide group at the 2-position of the thiadiazole ring.
The 4-chlorophenylpiperazine component is associated with receptor modulation (e.g., serotonin or dopamine receptors), while the thiadiazole ring contributes to electron-deficient properties, enhancing π-π stacking and hydrogen bonding with biological targets . The cyclobutane group introduces steric constraints and moderate lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[5-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S2/c20-14-4-6-15(7-5-14)24-8-10-25(11-9-24)16(26)12-28-19-23-22-18(29-19)21-17(27)13-2-1-3-13/h4-7,13H,1-3,8-12H2,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFSXDDJOITBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : 1,3,4-thiadiazole derivatives have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives with nitrofuran substitutions have demonstrated potent inhibition against Staphylococcus epidermidis and Bacillus subtilis with minimal inhibitory concentrations (MIC) as low as 0.0039 μg/ml .
- Anticancer Activity : Several studies have reported the anticancer potential of thiadiazole derivatives. For example, certain compounds have exhibited antiproliferative effects on lung carcinoma cells (A549) and breast cancer cells (MCF7), with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis through caspase activation .
- Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on the phenyl ring | Enhances anticancer activity |
| Presence of piperazine moiety | Increases binding affinity to biological targets |
| Variations in the cyclobutane structure | Alters pharmacokinetic properties |
Case Studies
- Anticancer Activity : A study evaluated several thiadiazole derivatives against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin in some cases . The study highlighted that modifications to the thiadiazole structure could enhance its anticancer efficacy.
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of various thiadiazole derivatives. The results indicated that compounds with specific substituents showed superior activity against resistant bacterial strains .
- Neuroprotective Potential : Research into the anticholinesterase activity of thiadiazole derivatives suggests potential applications in treating Alzheimer's disease. Certain derivatives demonstrated IC50 values in the nanomolar range, indicating high potency compared to known treatments .
Scientific Research Applications
Biological Activities
- Antiviral Properties : Research has indicated that derivatives of thiadiazoles, including those similar to N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, exhibit antiviral activity. For instance, a study demonstrated that certain thiadiazole derivatives showed promising effects against Tobacco Mosaic Virus (TMV), suggesting potential for further exploration in antiviral drug development .
- Antitumor Activity : Compounds containing the piperazine and thiadiazole frameworks have been investigated for their antitumor properties. Some studies have reported moderate to high potency in inhibiting specific kinases associated with cancer proliferation. For example, benzamide derivatives similar to the compound have shown efficacy in targeting RET kinase, which is implicated in various cancers .
- Neurological Applications : The piperazine component is known for its activity on neurotransmitter receptors. Research into similar compounds has highlighted their potential as modulators of the central nervous system, particularly in relation to α7 nicotinic acetylcholine receptors .
General Synthetic Route
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole ring through condensation reactions involving appropriate thioamide precursors.
- Piperazine Derivative Synthesis : The piperazine moiety can be synthesized via standard amination techniques using 4-chlorophenyl derivatives.
- Coupling Reaction : The final step involves coupling the thiadiazole derivative with the cyclobutanecarboxamide through amide bond formation.
Case Study 1: Antiviral Activity
In a study published in 2010, researchers synthesized several thiadiazole derivatives and tested them against TMV. Among these compounds, one exhibited significant antiviral activity comparable to standard treatments . This highlights the potential of compounds like this compound in developing new antiviral agents.
Case Study 2: Antitumor Efficacy
Another investigation focused on the synthesis of benzamide derivatives that included piperazine and thiadiazole structures. These compounds were evaluated for their ability to inhibit RET kinase activity in vitro and exhibited promising results in reducing tumor cell proliferation . This suggests that similar compounds could be explored for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The table below compares the target compound with three structurally related analogs:
Pharmacological and Physicochemical Implications
A. Heterocycle Core
- Thiadiazole vs. However, thiazole-containing analogs (e.g., ) may exhibit better solubility due to reduced planarity.
B. Amine Substituent
- Piperazine vs. Piperidine : Piperazine (target compound and ) offers two nitrogen atoms for hydrogen bonding, enhancing receptor affinity compared to the single nitrogen in piperidine ().
- Chloro Substitution Position : The para-chloro group in the target compound may optimize steric and electronic effects for target binding compared to the meta-chloro analog in .
C. Carboxamide Group
Hypothetical Activity Profile
While direct biological data for the target compound is unavailable, structural trends suggest:
- Receptor Modulation : The 4-chlorophenylpiperazine moiety may target serotonin (5-HT₁A) or dopamine receptors, similar to arylpiperazine-based drugs.
- Enzyme Inhibition : The thiadiazole core could inhibit kinases or acetylcholinesterase, as seen in thiadiazole derivatives .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide intermediates. A representative method involves reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). For instance, ethyl acetoacetate and carbon disulfide undergo condensation under basic conditions to form a thiadiazole precursor. Subsequent treatment with ethyl 2-chloroacetate introduces a thioether-linked ethyl group at the 5-position of the thiadiazole ring.
Key Reaction Conditions :
- Solvent : DMF or ethanol
- Temperature : 0–90°C (ice bath for initial mixing, followed by room temperature stirring)
- Yield : ~92% after recrystallization.
Thioether Linkage Formation
The thioether bridge connecting the thiadiazole and piperazine moieties is established through a nucleophilic substitution reaction. The 5-chloroethyl-thiadiazole intermediate reacts with a thiolate generated from 2-mercapto-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one. This step requires anhydrous conditions and a polar aprotic solvent such as DMF or dichloromethane (DCM).
Reaction Parameters :
- Base : Triethylamine (TEA) or sodium hydride (NaH) to deprotonate the thiol.
- Temperature : 25–50°C for 4–6 hours.
- Yield : 68–75% after aqueous workup.
Amide Coupling with Cyclobutanecarboxamide
The final step involves coupling the thiadiazole-piperazine intermediate with cyclobutanecarboxylic acid. Activation of the carboxylic acid is achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM or tetrahydrofuran (THF).
Optimized Protocol :
- Coupling Agents : EDCl (1.2 equiv) and HOBt (1.1 equiv).
- Solvent : DCM at 0°C to room temperature.
- Reaction Time : 12–24 hours.
- Yield : 81% after column chromatography.
Process Optimization and Scalability
Industrial-scale synthesis prioritizes continuous-flow systems to enhance efficiency. For example, a two-pump system merging streams of reactants in a PTFE coil reactor (2 mm i.d.) achieves a throughput of 23 g/h. Key considerations include:
Table 1: Solvent Screening for Thiadiazole Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 90 | 92 | 98 |
| Ethanol | 78 | 85 | 95 |
| THF | 66 | 72 | 90 |
Table 2: Catalytic Efficiency in Piperazine Alkylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| KI | 10 | 12 | 57 |
| None | 0 | 24 | 32 |
| TBAB | 15 | 18 | 48 |
Analytical Characterization
The final compound is validated via:
- ¹H NMR : Peaks at δ 7.35–7.15 (aromatic protons), δ 4.20 (methylene bridge), δ 3.60 (piperazine protons).
- LC-MS : [M+H]⁺ at m/z 536.2 (calculated 536.1).
- XRD : Confirms planar thiadiazole ring and intramolecular hydrogen bonding.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including the formation of the thiadiazole core, coupling with the piperazine moiety, and cyclobutanecarboxamide functionalization. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between thiol and electrophilic groups .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves yield .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (EtOH/water) ensures ≥95% purity .
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and analytical techniques is essential:
- NMR : ¹H and ¹³C NMR confirm the integration of the 4-chlorophenylpiperazine (δ 3.2–3.5 ppm for piperazine protons) and thiadiazole (δ 7.8–8.2 ppm for sulfur-linked protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 503.0924 (calculated for C₂₀H₂₂ClN₅O₂S₂) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclobutane ring .
Q. What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis : The thioether linkage (-S-) is sensitive to oxidative degradation. Storage under inert gas (N₂/Ar) at −20°C in anhydrous DMSO minimizes decomposition .
- Light sensitivity : Amber vials prevent photodegradation of the 4-chlorophenyl group .
Q. What in vitro assays are used for initial bioactivity screening?
- Enzyme inhibition : Testing against kinases (e.g., PI3K, MAPK) at 1–100 µM concentrations in HEPES buffer (pH 7.4) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled serotonin/dopamine receptors) to assess affinity (Ki values) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. receptor antagonism) may stem from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition outcomes .
- Metabolic interference : Cytochrome P450-mediated metabolism in hepatic microsomes generates active metabolites, confounding dose-response curves .
- Solution : Parallel assays under standardized conditions (e.g., ATP-free buffers) and metabolite profiling via LC-MS/MS .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., D3 dopamine receptor) to prioritize substituent modifications .
- QSAR models : Hammett constants (σ) for the 4-chlorophenyl group correlate with logP and bioavailability .
- ADMET prediction : SwissADME forecasts blood-brain barrier penetration (e.g., TPSA < 90 Ų enhances CNS activity) .
Q. How are in vivo pharmacokinetic parameters optimized for this compound?
- Bioavailability : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases oral absorption (AUC0–24h by 40%) .
- Tissue distribution : Radiolabeled (¹⁴C) analogs in rodent models show high accumulation in the liver and kidneys, necessitating dose adjustments .
- Half-life extension : PEGylation of the cyclobutanecarboxamide group reduces clearance rates .
Q. What strategies address off-target effects in functional assays?
- Counter-screening : Test against panels of 50+ GPCRs (Eurofins CEREP) to identify cross-reactivity .
- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies unintended kinase interactions .
- CRISPR-Cas9 knockout models : Validate target specificity (e.g., D3 receptor KO mice) .
Data Contradiction Analysis
Q. How to reconcile divergent cytotoxicity results across cell lines?
- Metabolic heterogeneity : HepG2 (high CYP450 activity) vs. HEK293 (low CYP450) yield differing EC₅₀ values. Use of isoform-specific CYP inhibitors clarifies metabolite contributions .
- P-gp efflux : Overexpression in MDR1-transfected cells reduces intracellular concentrations. Co-treatment with verapamil (P-gp inhibitor) restores activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
